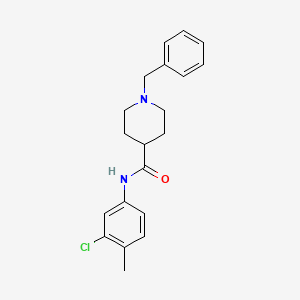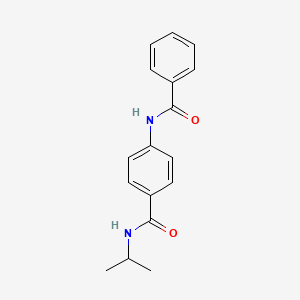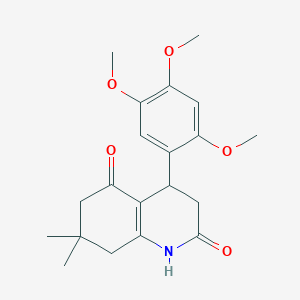![molecular formula C18H19Cl2N3O3S B4437825 2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4437825.png)
2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide
Overview
Description
2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a synthetic compound that has been widely used in scientific research. This compound is also known as CPASB or CP-ASB 15 and belongs to the class of sulfonylurea compounds. CPASB has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery.
Mechanism of Action
The mechanism of action of CPASB is not fully understood, but it is believed to involve the inhibition of various enzymes, including CK2 and HDAC6. CPASB has also been found to modulate the activity of ion channels, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CPASB has been found to have various biochemical and physiological effects. In vitro studies have shown that CPASB can inhibit the activity of CK2 and HDAC6, as well as modulate the activity of ion channels. In vivo studies have shown that CPASB can have neuroprotective, anxiolytic, and antidepressant effects, as well as inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of CPASB is its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. CPASB is also relatively easy to synthesize and purify, making it readily available for research studies.
One of the limitations of CPASB is its potential toxicity. Although CPASB has been found to be relatively safe in animal studies, its toxicity in humans is not fully understood. CPASB also has a short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research of CPASB. One direction is to further investigate its mechanism of action and identify other enzymes and ion channels that it may modulate. Another direction is to explore its potential applications in other fields of research, such as immunology and infectious diseases. Additionally, further studies are needed to evaluate its safety and efficacy in humans, as well as its potential as a therapeutic agent.
Scientific Research Applications
CPASB has been used in various scientific research studies due to its potential applications in different fields. In neuroscience, CPASB has been found to have a neuroprotective effect and can be used to prevent neuronal damage caused by ischemia or oxidative stress. CPASB has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
In cancer research, CPASB has been found to inhibit the growth of cancer cells by inducing apoptosis. CPASB has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
CPASB has also been used in drug discovery studies. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. CPASB has also been shown to inhibit the activity of the histone deacetylase HDAC6, which is involved in the regulation of gene expression.
properties
IUPAC Name |
2,4-dichloro-5-(cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c19-15-10-16(20)17(27(25,26)23-12-5-1-2-6-12)9-14(15)18(24)22-11-13-7-3-4-8-21-13/h3-4,7-10,12,23H,1-2,5-6,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAEMLLYHTLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=CC=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B4437746.png)
![N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437754.png)
![N-bicyclo[2.2.1]hept-2-yl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437764.png)



![1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)
![N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4437801.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4437806.png)

![N-(2-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437841.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4437849.png)

![N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437867.png)